molecular formula C6H8F2O3 B15310516 2,2-Difluoro-5-oxohexanoic acid

2,2-Difluoro-5-oxohexanoic acid

Cat. No.: B15310516
M. Wt: 166.12 g/mol
InChI Key: PVRWQNCHOBZRQB-UHFFFAOYSA-N
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Description

2,2-Difluoro-5-oxohexanoic acid is an organic compound characterized by the presence of two fluorine atoms and a ketone group on a six-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-5-oxohexanoic acid typically involves the fluorination of precursor compounds. One common method is the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent), which is effective for converting carboxylic acids to their corresponding difluoromethyl derivatives . Another method involves the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF3) to form the corresponding 1,1-difluoromethyl alkanes .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents like Deoxo-Fluor or other stable fluorinating agents. These processes are designed to ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-5-oxohexanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Difluoro-5-oxohexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-5-oxohexanoic acid exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable bioisostere for various pharmacophores . The compound can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-5-oxohexanoic acid is unique due to its specific structural features, including the ketone group and the positioning of the fluorine atoms. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8F2O3

Molecular Weight

166.12 g/mol

IUPAC Name

2,2-difluoro-5-oxohexanoic acid

InChI

InChI=1S/C6H8F2O3/c1-4(9)2-3-6(7,8)5(10)11/h2-3H2,1H3,(H,10,11)

InChI Key

PVRWQNCHOBZRQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(C(=O)O)(F)F

Origin of Product

United States

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